molecular formula C12H11NO B1354211 2-Methoxy-6-phenylpyridine CAS No. 35070-08-7

2-Methoxy-6-phenylpyridine

Cat. No. B1354211
CAS RN: 35070-08-7
M. Wt: 185.22 g/mol
InChI Key: KIOFCYRHFIMVPM-UHFFFAOYSA-N
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Description

2-Methoxy-6-phenylpyridine is a chemical compound with the molecular formula C12H11NO . It has a molecular weight of 185.222 Da .


Molecular Structure Analysis

The molecular structure of this compound involves a pyridine core flanked by two phenyl rings . The compound’s orthorhombic crystallization in the P21212 space group has been validated using X-ray diffraction (XRD) and sophisticated computational methodologies .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The formation of 2-thioxopyrimidines and their condensed analogs is based on these heterocyclization reactions and domino reactions .

Scientific Research Applications

Corrosion Inhibition

  • Corrosion Inhibition in Mild Steel: 2-Methoxy-6-phenylpyridine derivatives have been investigated for their corrosion inhibition properties in mild steel. Research demonstrates that these compounds can effectively inhibit corrosion when used in hydrochloric acid environments. This is attributed to their adsorption capabilities and the formation of a protective film on the steel surface (Ansari, Quraishi, & Singh, 2015).

Synthesis and Chemical Properties

  • Synthesis and Sulfonation: The synthesis and sulfonation of 6-methoxy- and 6-hydroxy-2-phenyl-3-hydroxypyridines have been explored, providing insights into the chemical behavior of these compounds (Smirnov et al., 1971).
  • Molecular Interactions: A study on the interaction of 2-methoxy-6-chloro-9-aminoacridine derivatives with DNA demonstrated sequence specificity and potential hydrogen bonding interactions, offering a glimpse into the molecular interactions of similar compounds (Gaugain et al., 1981).

Photophysical and Electrochemical Properties

  • Platinum(II) Complexes: Research involving 2-phenylpyridine derivatives in the context of luminescent square-planar Platinum(II) complexes has been conducted, examining their emission properties and potential applications in materials science (Bevilacqua & Eisenberg, 1994).
  • Ruthenium Complexes: Alkyne substituted ruthenium complexes containing 2,2':6',2''-terpyridine derivatives have been synthesized, revealing their photochemical and redox properties, and potential in photocatalysis (Davidson et al., 2015).

Biological and Medicinal Applications

  • Anticancer Activity: Iridium(III) complexes with functionalized 2,2‘-bipyridines, including derivatives of 2-phenylpyridine, have been investigated for their binding affinity with DNA and proteins, revealing significant potential in anticancer applications. These compounds have shown moderate cytotoxicity towards various cancer cell lines, suggesting their utility in cancer treatment strategies (Mukhopadhyay et al., 2017).

properties

IUPAC Name

2-methoxy-6-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-14-12-9-5-8-11(13-12)10-6-3-2-4-7-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOFCYRHFIMVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466846
Record name 2-METHOXY-6-PHENYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35070-08-7
Record name 2-METHOXY-6-PHENYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An ether (30 ml) solution of phenyl magnesium bromide ether solution (12.3 ml, 3.0 M, 37.0 mmol) was dropwise added to a mixture of 2-chloro-6-methoxypyridine (4.4 ml, 37.0 mmol), 1,3-bis(diphenylphosphino)propane nickel (II) chloride (228 mg) and diethyl ether (40 ml) at room temperature while 30 minutes. Thereafter, this reaction mixture was stirred under reflux for 1 hour, then the mixture was poured into an aqueous ammonium chloride solution, an organic layer was separated, furthermore an aqueous layer was extracted with dichloromethane. The organic layer was combined, and the solvent was distilled off, and the residue was filtered through a silica gel, thereby obtaining 7.0 g of crude 2-methoxy-6-phenylpyridine as pale yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
phenyl magnesium bromide ether
Quantity
12.3 mL
Type
reactant
Reaction Step Two
Quantity
4.4 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
1,3-bis(diphenylphosphino)propane nickel (II) chloride
Quantity
228 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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